molecular formula C28H32O4 B11010398 4-tert-butyl-6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

4-tert-butyl-6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

Cat. No.: B11010398
M. Wt: 432.5 g/mol
InChI Key: LYJBCGOXCOLXHJ-UHFFFAOYSA-N
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Description

4-tert-butyl-6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 4-tert-butyl-6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the spirocyclic structure: This step involves the formation of the spiro linkage through a cyclization reaction.

    Functional group modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-tert-butyl-6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring, using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-tert-butyl-6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, useful in the development of new materials and drugs.

    Material Science: The compound’s spirocyclic structure imparts unique physical properties, making it of interest for the development of new materials with specific mechanical or optical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-tert-butyl-6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one include other spirocyclic compounds and chromen derivatives. These compounds share structural similarities but differ in their substituents and specific functional groups. The uniqueness of 4-tert-butyl-6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one lies in its specific combination of tert-butyl and methoxyphenyl groups, which impart distinct chemical and physical properties.

References

Properties

Molecular Formula

C28H32O4

Molecular Weight

432.5 g/mol

IUPAC Name

4'-tert-butyl-6-(4-methoxyphenyl)spiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one

InChI

InChI=1S/C28H32O4/c1-27(2,3)20-10-13-28(14-11-20)12-9-19-15-23-22(18-5-7-21(30-4)8-6-18)16-26(29)31-25(23)17-24(19)32-28/h5-8,15-17,20H,9-14H2,1-4H3

InChI Key

LYJBCGOXCOLXHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C=C4C5=CC=C(C=C5)OC

Origin of Product

United States

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